Reduced Bronchial Fibrosis Incidence Relative to 2,3-Butanedione and 2,3-Pentanedione
In a direct comparative inhalation study in rats, 2,3-hexanedione (HD) induced markedly less bronchial fibrosis than 2,3-butanedione (BD) or 2,3-pentanedione (PD) at equivalent exposure concentrations. At 200 ppm (postexposure group), bronchial fibrosis was observed in only 2 of 12 HD-exposed rats, compared to 5 of 5 BD-exposed rats and 5 of 5 PD-exposed rats. At 150 ppm, no HD-exposed rats developed bronchial fibrosis, whereas fibrosis was observed in 4 of 6 BD rats and 6 of 6 PD rats. Following a 2-week recovery period, bronchial fibrosis persisted in all surviving rats exposed to 200 ppm BD (5/5) or PD (3/3), and in 2/10 BD and 7/9 PD rats exposed to 150 ppm, while HD-exposed rats exhibited minimal to no fibrosis [1].
| Evidence Dimension | Incidence of bronchial fibrosis in rat inhalation model |
|---|---|
| Target Compound Data | 2/12 rats (200 ppm postexposure); 0/6 rats (150 ppm postexposure); negligible fibrosis in recovery groups |
| Comparator Or Baseline | 2,3-Butanedione (BD): 5/5 rats (200 ppm), 4/6 rats (150 ppm); 2,3-Pentanedione (PD): 5/5 rats (200 ppm), 6/6 rats (150 ppm) |
| Quantified Difference | HD caused bronchial fibrosis in only 16.7% (2/12) of rats at 200 ppm vs. 100% (5/5) for BD and PD; 0% vs. 66.7% (BD) and 100% (PD) at 150 ppm |
| Conditions | Male and female rats; whole-body inhalation exposure; 0, 100, 150, or 200 ppm; 6 hours/day, 5 days/week for 2 weeks; histopathological evaluation postexposure or after 2-week recovery |
Why This Matters
For industrial hygiene and regulatory compliance, selecting 2,3-hexanedione over diacetyl or 2,3-pentanedione may substantially reduce the risk of occupationally induced obliterative bronchiolitis, directly impacting worker safety protocols and liability considerations.
- [1] Morgan DL, Jokinen MP, Johnson CL, et al. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicol Pathol. 2016;44(5):763-783. doi:10.1177/0192623316638962. View Source
